molecular formula C16H18FNO2 B8349639 1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one CAS No. 88161-97-1

1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one

Cat. No. B8349639
CAS RN: 88161-97-1
M. Wt: 275.32 g/mol
InChI Key: DMMUHXISCJAIFY-UHFFFAOYSA-N
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Description

1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C16H18FNO2 and its molecular weight is 275.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-Ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88161-97-1

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

1-[4-ethynyl-4-[(2-fluorophenyl)methoxy]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H18FNO2/c1-3-16(8-10-18(11-9-16)13(2)19)20-12-14-6-4-5-7-15(14)17/h1,4-7H,8-12H2,2H3

InChI Key

DMMUHXISCJAIFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C#C)OCC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (39.98 g as a 50% mineral oil suspension, 883 mmole) was suspended in dry DMF (500 ml). 1-Acetyl-4-ethynyl-4-hydroxypiperidine (126.5 g; 758 mmole), dissolved in 500 ml of DMF, was added dropwise to the sodium hydride suspension at such a rate as to maintain the solvent temperature below 30° C. After evolution of hydrogen had ceased, 2-fluorobenzylchloride (120.8 g; 99 ml; 833 mmole), dissolved in 200 ml of DMF, was added dropwise, maintaining the temperature below 25° C. After allowing the mixture to react for 3 hours, 2 l. of water was added to quench the reaction. The mixture was extracted with ether and the combined ether extracts were back extracted with 5% hydrochloric acid. The organic phase was finally extracted with saturated aqueous sodium chloride and dried over anhydrous potassium carbonate. The mixture was filtered and the volatile components removed in vacuo. A residue of material, slightly impure by TLC, remained (193 g; 700 mmole; 84.3%). A 10 g sample was purified by preparative high performance liquid chromatography (HPLC) using hexane:ethylacetate (2:1) and finally ethylacetate as the effluents on silica gel. The residue was an oil which crystallized upon standing. Recovery was 7 g of material which appeared pure by TLC on silica gel in hexane:ethylacetate (2:1), Rf =0.1 and in chloroform:methanol (9:1), Rf =0.6, MS (ci MH+ =276), NMR-CDCl3 and IR-CHCl3 are consistent with the structure, m.p.=59°-62° C.
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